molecular formula C26H20N4O5 B14963209 dimethyl 5-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate

dimethyl 5-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate

Cat. No.: B14963209
M. Wt: 468.5 g/mol
InChI Key: ZJWBXKWYDMNOPU-UHFFFAOYSA-N
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Description

Dimethyl 5-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate is a polycyclic heteroaromatic compound featuring a fused pyrazolo-pyrido-pyrimidine core substituted with a dimethyl isophthalate group. Below, we compare its structural, synthetic, and spectroscopic properties with related compounds from published literature.

Properties

Molecular Formula

C26H20N4O5

Molecular Weight

468.5 g/mol

IUPAC Name

dimethyl 5-(4-methyl-10-oxo-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)benzene-1,3-dicarboxylate

InChI

InChI=1S/C26H20N4O5/c1-15-22(16-7-5-4-6-8-16)23-27-14-20-21(30(23)28-15)9-10-29(24(20)31)19-12-17(25(32)34-2)11-18(13-19)26(33)35-3/h4-14H,1-3H3

InChI Key

ZJWBXKWYDMNOPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=CC(=CC(=C5)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate typically involves the condensation of isoflavone and 3-aminopyrazole. This reaction can be carried out under microwave irradiation or conventional heating . The choice of method depends on the desired yield and reaction time.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

Dimethyl 5-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 5-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in disease processes . The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Systems

The target compound’s tricyclic pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine system distinguishes it from simpler bicyclic or benzofused analogs:

  • Triazolo-pyrimidine derivatives (e.g., Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate in ) feature a bicyclic triazolo-pyrimidine core with fewer fused rings .
  • Pyrazolo-triazines () and pyrazolo-benzotriazines () incorporate triazine or benzotriazine rings instead of pyrido-pyrimidine systems, altering electronic properties and steric bulk .

Substituent Effects

  • Dimethyl isophthalate group : Unique to the target compound, this ester group enhances lipophilicity compared to hydroxyl or ethyl carboxylate substituents in analogs (e.g., the hydroxyl group in ’s compound contributes to hydrogen bonding) .
  • Phenyl and methyl groups : Common in all compared compounds, these substituents influence π-π stacking and steric hindrance.
Table 1: Structural and Substituent Comparison
Compound Core Structure Key Substituents Functional Groups Reference
Target Compound Pyrazolo-pyrido-pyrimidine Dimethyl isophthalate, methyl, phenyl Ester, ketone -
Ethyl-1,5-dihydro-... () Triazolo-pyrimidine Ethyl carboxylate, hydroxyl, phenyl Carboxylate, hydroxyl
Pyrazolo-benzotriazine () Pyrazolo-benzotriazine Phenylazo, hydroxyl Azo, hydroxyl

Comparison with Analogous Syntheses

  • : Ethyl carboxylate and hydroxyl groups are incorporated via esterification and hydroxylation post-cyclization .
  • : Azo groups are introduced through diazo coupling, a reaction absent in the target compound’s synthesis .

Spectroscopic and Physical Properties

Infrared (IR) Spectroscopy

  • Target Compound : Expected C=O stretches for esters (~1700 cm⁻¹) and ketones (~1660 cm⁻¹), aligning with ’s carboxylate (1666 cm⁻¹) .
  • Hydroxyl groups : Absent in the target compound but prominent in (3425 cm⁻¹) .

Nuclear Magnetic Resonance (NMR)

  • Aromatic protons : The target’s isophthalate and phenyl groups would produce complex multiplet signals (δ 6.99–8.12 ppm), similar to ’s ArH signals .
  • Methyl/ethyl esters : Target compound’s OCH3 groups (~3.8–4.0 ppm) contrast with ’s OCH2CH3 (δ 1.23 and 4.14 ppm) .
Table 2: Spectroscopic Data Comparison
Compound IR C=O (cm⁻¹) 1H-NMR Key Signals (ppm) Reference
Target Compound ~1700* 3.8–4.0 (OCH3), 6.99–8.12 (ArH) -
Ethyl-1,5-dihydro-... () 1666 1.23 (OCH2CH3), 4.14 (OCH2CH3)

*Estimated based on analogous esters.

Biological Activity

Dimethyl 5-(2-methyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)isophthalate is a complex heterocyclic compound that exhibits significant biological activities, making it a subject of interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data tables and research findings.

Structural Characteristics

The compound features a distinctive pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core structure. This unique arrangement of functional groups contributes to its reactivity and interaction with various biological targets. The compound's molecular formula is C19H18N4O4C_{19}H_{18}N_{4}O_{4}, and its molecular weight is 358.37 g/mol.

Biological Activity

Research indicates that this compound possesses several notable biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may have implications for drug development targeting various diseases. Its ability to interact with enzymes suggests mechanisms that could inhibit cell proliferation and induce apoptosis in cancer cells .
  • Antifungal and Antidiabetic Properties : Derivatives of this compound are under investigation for their antifungal and antidiabetic activities. These properties are crucial in developing new treatments for fungal infections and metabolic disorders such as diabetes .

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. This interaction can inhibit enzymatic activity or modulate critical signaling pathways involved in disease processes. Understanding these interactions is essential for elucidating the therapeutic potential of the compound .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazolo-Pyrimidine Core : Initial reactions focus on constructing the pyrazolo-pyrimidine framework through cyclization reactions.
  • Functional Group Modifications : Subsequent steps involve introducing various substituents to enhance biological activity and solubility.
  • Purification and Characterization : Final products are purified using chromatographic techniques and characterized using NMR and mass spectrometry.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Pyrazolo[3,4-d]pyrimidine DerivativesSimilar core structure; different substituentsAntifungal activities
Indole DerivativesContains an indole ring; diverse substituentsAntiviral and anticancer properties
3,6-Dimethyl-5-oxo-pyrido[3,4-f][1,2,4]triazepino[2,3-a]benzimidazoleUnique nitrogen-containing ringAntidiabetic activity

The distinctiveness of this compound lies in its specific functional groups and structural arrangement that enable unique interactions with biological targets .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Cancer Research : In vitro studies demonstrated that derivatives of this compound could significantly inhibit the growth of various cancer cell lines by inducing apoptosis .
  • Antifungal Activity : Preliminary tests indicated that certain derivatives exhibited potent antifungal effects against common pathogens such as Candida species .
  • Diabetes Management : Research into the antidiabetic properties revealed that modifications to the compound could enhance its ability to regulate glucose levels in diabetic models .

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